![molecular formula C10H17N3O2 B2905527 {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol CAS No. 1565566-71-3](/img/structure/B2905527.png)
{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol
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Description
{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol is a useful research compound. Its molecular formula is C10H17N3O2 and its molecular weight is 211.265. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with various targets, including enzymes and receptors involved in these biological processes.
Mode of Action
1,2,4-oxadiazole derivatives have been reported to interact with their targets in various ways, such as inhibiting key enzymes or disrupting essential biochemical pathways . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in its observed biological activities.
Biochemical Pathways
For instance, some oxadiazole derivatives have been found to inhibit enzymes like thymidylate-synthase, HDAC(histone deacetylase), topoisomerase II, telomerase, and thymidine phosphorylase, thereby disrupting the associated biochemical pathways .
Result of Action
Given the reported biological activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may exert effects at the molecular and cellular levels, potentially leading to changes in cellular processes and functions .
Biological Activity
{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol is a compound that incorporates a piperidine moiety and an oxadiazole ring, which are known to exhibit diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial activity, and potential mechanisms of action based on recent research findings.
- Molecular Formula : C12H22N4O
- Molecular Weight : 238.34 g/mol
- CAS Number : 1487031-66-2
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound has been evaluated for its anticancer properties against several cancer cell lines.
Research Findings
-
Cell Line Studies :
- The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating potent anticancer activity .
- In a comparative study, derivatives of oxadiazoles were synthesized and tested, revealing that some compounds had IC50 values lower than standard anticancer drugs like erlotinib .
- Mechanism of Action :
Summary Table of Anticancer Activity
Antibacterial and Antifungal Activity
The compound's biological profile also extends to antibacterial and antifungal activities. Research has indicated that derivatives containing the oxadiazole ring often exhibit significant antimicrobial properties.
Key Findings
- Antibacterial Activity :
- Mechanism of Action :
Case Studies
Several case studies have explored the biological activities of compounds similar to this compound:
- Case Study on Oxadiazole Derivatives :
- Antimicrobial Testing :
Properties
IUPAC Name |
[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-8-11-10(15-12-8)6-13-5-3-2-4-9(13)7-14/h9,14H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONHQUGAPAYPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.